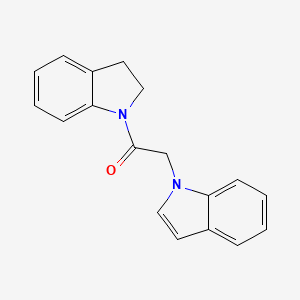![molecular formula C23H20N2O5 B2648028 2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922131-67-7](/img/structure/B2648028.png)
2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This often involves various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Approaches and Structural Insights
The synthesis of this compound involves intricate chemical reactions. Researchers have explored various synthetic routes to access it, aiming for high yields and purity. Structural studies, including X-ray crystallography, have revealed its three-dimensional arrangement, which informs its reactivity and interactions with other molecules .
Biological Activities and Pharmacological Significance
Antioxidant Properties: Studies have investigated the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing harmful free radicals, which can damage cells and contribute to various diseases. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and protect cellular components .
Antibacterial Effects: The compound’s antibacterial properties have attracted attention. In vitro assays have evaluated its efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria. Understanding its mechanism of action and potential synergies with existing antibiotics is essential for combating drug-resistant pathogens .
Heterocyclic Derivatives and Drug Development
Fused Heterocycles: Researchers have utilized this compound as a building block for constructing fused heterocyclic systems. By incorporating it into larger ring structures, they create novel compounds with diverse biological activities. These heterocycles may serve as potential drug candidates or lead compounds for further optimization .
Targeting Specific Biological Pathways: Exploring the compound’s interactions with biological targets is crucial. Computational studies and in vitro assays have identified potential protein binding sites. Researchers investigate whether it modulates specific pathways related to inflammation, cell proliferation, or other disease processes .
Pharmaceutical Applications
Drug Design and Optimization: Given its unique structural features, researchers explore modifications to enhance its pharmacological properties. Rational drug design aims to improve solubility, bioavailability, and target specificity. Computational tools guide these efforts, predicting binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties .
Neuropharmacology and CNS Disorders: Considering its structural resemblance to known neuroactive compounds, investigations into its effects on the central nervous system (CNS) are ongoing. Researchers explore potential applications in treating neurodegenerative diseases, mood disorders, or pain management .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dimethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-25-16-7-4-5-8-18(16)30-17-12-11-14(13-15(17)23(25)27)24-22(26)21-19(28-2)9-6-10-20(21)29-3/h4-13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWIVMJECUMLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorophenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2647950.png)
![6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine](/img/structure/B2647951.png)
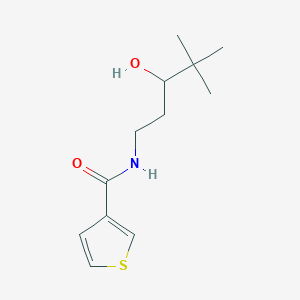
![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2647956.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2647958.png)
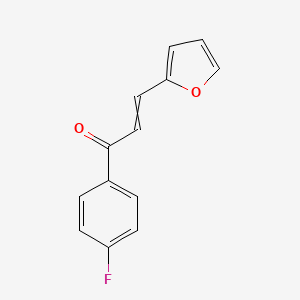
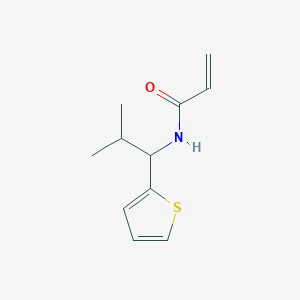
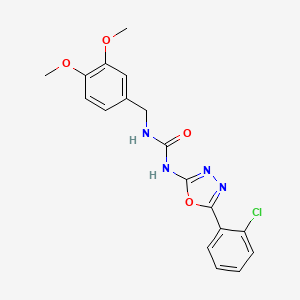
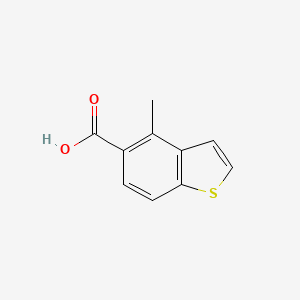
![(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide](/img/structure/B2647964.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2647965.png)
